![molecular formula C17H18N2O4 B5208320 N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5208320.png)
N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide, also known as ENB-003, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide exerts its effects through the inhibition of histone deacetylase 6 (HDAC6), an enzyme that plays a role in various cellular processes such as protein trafficking and degradation. By inhibiting HDAC6, N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide alters the acetylation status of key proteins involved in cancer cell growth and Alzheimer's disease pathogenesis.
Biochemical and Physiological Effects:
N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by altering the expression of key proteins involved in these processes. In Alzheimer's disease research, N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide reduces the accumulation of amyloid beta by enhancing the clearance of the protein from the brain. Additionally, N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide has several advantages for lab experiments, including its high potency and specificity for HDAC6 inhibition. However, N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide also has limitations, such as its poor solubility in aqueous solutions and potential off-target effects on other HDAC isoforms.
Orientations Futures
For N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide research include investigating its potential therapeutic effects in other diseases such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide for use in clinical trials. Finally, understanding the off-target effects of N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide on other HDAC isoforms will be important for its safe and effective use in clinical settings.
Méthodes De Synthèse
N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide is synthesized through a multi-step process involving the condensation of 4-ethoxybenzaldehyde with 2-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then reduced with sodium borohydride to yield N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide.
Applications De Recherche Scientifique
N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide has been studied for its potential therapeutic effects in various diseases such as cancer and Alzheimer's disease. In cancer research, N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide has been shown to reduce the accumulation of amyloid beta, a hallmark of the disease.
Propriétés
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-23-14-10-8-13(9-11-14)12(2)18-17(20)15-6-4-5-7-16(15)19(21)22/h4-12H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGYXXODKTYUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.